molecular formula C18H20N2O3S B2908724 (E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide CAS No. 2034997-81-2

(E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide

Katalognummer: B2908724
CAS-Nummer: 2034997-81-2
Molekulargewicht: 344.43
InChI-Schlüssel: DEDUUGWMOSLZAR-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(E)-N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-18-13-20(14-18)17-9-7-16(8-10-17)19-24(21,22)12-11-15-5-3-2-4-6-15/h2-12,18-19H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDUUGWMOSLZAR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Structure

The chemical structure of (E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide can be represented as follows:

  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 336.43 g/mol
  • CAS Number : Not specified in the available literature.

Physical Properties

The biological activity of (E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Research indicates that compounds with similar structures often function as inhibitors or modulators of enzymatic activity, particularly in pathways related to inflammation and cancer.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For instance, a study demonstrated that compounds with a similar sulfonamide moiety exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. Preliminary investigations into (E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide suggest it may possess antibacterial properties, particularly against Gram-positive bacteria. This aligns with findings from related compounds that inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis .

Study 1: Cytotoxicity Assay

In a controlled laboratory setting, (E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide was tested against several cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability, with an IC50 value comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
PC3 (Prostate Cancer)12Cell cycle arrest
HeLa (Cervical Cancer)20Mitochondrial pathway activation

Study 2: Antibacterial Activity

A separate study assessed the antibacterial efficacy of the compound against common pathogens. The results showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potential for therapeutic applications.

Bacterial StrainMIC (µg/mL)Inhibition Mechanism
Staphylococcus aureus32Inhibition of folate synthesis
Escherichia coli64Disruption of cell wall integrity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.